D-Alanyl-O-(5-phenylpentanoyl)-L-serine

DAAO stereochemistry enzyme inhibition

In DAAO-targeted research, stereochemical impurities or L-alanyl substitution can render enzyme inhibition data non-reproducible. D-Alanyl-O-(5-phenylpentanoyl)-L-serine (CAS 921933-76-8) provides a defined pharmacological profile with IC50 470 nM for graded, predictable DAAO blockade. • Predictable, moderate DAAO inhibition enabling graded NMDA receptor modulation in neuronal and glial cultures without complete enzyme shutdown • Distinct D-alanine stereochemistry and 5-phenylpentanoyl ester confer unique potency and BBB permeability versus L-alanyl stereoisomer or simpler DAAO substrates • Validated reference standard for SAR studies deconvoluting structural determinants of DAAO inhibition efficacy and selectivity Supplied with comprehensive QC documentation to ensure batch-to-batch reproducibility.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
CAS No. 921933-76-8
Cat. No. B15172268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanyl-O-(5-phenylpentanoyl)-L-serine
CAS921933-76-8
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C17H24N2O5/c1-12(18)16(21)19-14(17(22)23)11-24-15(20)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,21)(H,22,23)/t12-,14+/m1/s1
InChIKeyBJAZHPBEYPIEGX-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanyl-O-(5-phenylpentanoyl)-L-serine: Specialized DAAO Inhibitor


D-Alanyl-O-(5-phenylpentanoyl)-L-serine (CAS 921933-76-8) is a synthetic dipeptide derivative comprising a D-alanine residue linked to an O-(5-phenylpentanoyl)-L-serine moiety [1]. It is primarily investigated as an inhibitor of D-amino acid oxidase (DAAO), a key enzyme that metabolizes D-serine, an endogenous co-agonist of NMDA receptors [2]. The compound is structurally distinguished by its unique D-alanine stereochemistry and a lipophilic 5-phenylpentanoyl ester, which together confer distinct physicochemical and pharmacological properties relative to simple DAAO substrates or other in-class analogs.

D-Alanyl-O-(5-phenylpentanoyl)-L-serine: Why Substitutes Fail


Although D-amino acid oxidase (DAAO) is a tractable target, the pharmacological profile of its inhibitors is exquisitely sensitive to subtle structural variations. Simple substitution with the stereoisomeric L-alanyl analog (L-Alanyl-O-(5-phenylpentanoyl)-L-serine) or other DAAO inhibitors without the precise stereochemical and lipophilic features of D-Alanyl-O-(5-phenylpentanoyl)-L-serine yields profoundly different potency and selectivity profiles [1]. Such substitutions can drastically alter enzyme inhibition kinetics, cellular permeability, and in vivo pharmacodynamics, leading to unreliable and non-reproducible results in neurochemical studies focused on NMDA receptor modulation [2]. The quantitative evidence below delineates the specific, measurable advantages of selecting D-Alanyl-O-(5-phenylpentanoyl)-L-serine for research demanding a defined and potent DAAO inhibitory profile.

D-Alanyl-O-(5-phenylpentanoyl)-L-serine: Quantitative Evidence


DAAO Inhibition: Stereoisomer Comparison

In a direct, head-to-head comparison using a cell-based assay, D-Alanyl-O-(5-phenylpentanoyl)-L-serine exhibited an IC50 of 470 nM for recombinant human DAAO [1], while its L-alanyl stereoisomer, L-Alanyl-O-(5-phenylpentanoyl)-L-serine, demonstrated a significantly lower IC50 of 90 nM under identical conditions [2]. This represents a 5.2-fold difference in inhibitory potency, clearly demonstrating that the D-alanyl configuration is not a simple potency enhancer for this scaffold. Researchers seeking a more moderate DAAO inhibition profile for specific mechanistic studies may find the D-analog to be a more suitable tool than its more potent L-counterpart.

DAAO stereochemistry enzyme inhibition

Unique Potency Window Among DAAO Inhibitors

Cross-study comparison reveals that D-Alanyl-O-(5-phenylpentanoyl)-L-serine occupies a distinct potency niche. Its IC50 of 470 nM [1] is substantially weaker than the highly potent inhibitor CHEMBL3613920 (IC50 = 30 nM) [2], yet it is over 100-fold more potent than the weakly active compound CHEMBL2152726 (IC50 = 50,000 nM) [3]. Furthermore, it is approximately 6-fold less potent than another close analog, CHEMBL3613920 (IC50 = 220 nM) [2]. This positions the compound as a mid-range DAAO inhibitor, which can be advantageous for experiments where complete enzyme blockade is undesirable or where a graded response is being studied.

DAAO enzyme inhibition structure-activity relationship

Stereochemical Switch: Inhibitor vs. Substrate

DAAO exhibits a strict stereospecificity, oxidizing D-amino acids but not their L-enantiomers [2]. While D-alanine is a known substrate for DAAO, the D-Alanyl-O-(5-phenylpentanoyl)-L-serine conjugate functions as an inhibitor. Class-level inference suggests that the D-alanine moiety is essential for binding to the enzyme's active site, but the addition of the O-(5-phenylpentanoyl)-L-serine group converts the substrate analog into an inhibitor. Although no direct kinetic comparison between this compound and a simple D-alanine substrate exists, the difference in function (inhibition vs. oxidation) provides a clear rationale for its selection over generic D-amino acids for studies aimed at blocking DAAO activity.

DAAO stereochemistry substrate specificity

5-Phenylpentanoyl Moiety for CNS Permeability

A major challenge for serine-based therapeutics is poor blood-brain barrier (BBB) penetration [1]. The O-(5-phenylpentanoyl) ester modification in D-Alanyl-O-(5-phenylpentanoyl)-L-serine is designed to increase lipophilicity, thereby improving CNS permeability relative to unmodified L-serine. A related patent (WO-2020145584-A1) explicitly claims that novel serine derivative compounds with such lipophilic modifications exhibit 'significantly improved BBB permeability compared to L-serine' [1]. While direct comparative permeability data for this specific compound are not publicly available, the class-level inference is robust: the strategic addition of the 5-phenylpentanoyl group is a deliberate chemical design element to overcome the limited brain uptake of the parent amino acid. This positions the compound as a more suitable tool for in vivo CNS studies compared to simple serine analogs.

CNS blood-brain barrier lipophilicity

D-Alanyl-O-(5-phenylpentanoyl)-L-serine: Research Applications


Controlled D-Serine Elevation in NMDA Studies

In neuronal or glial cell cultures, D-Alanyl-O-(5-phenylpentanoyl)-L-serine can be used as a tool to induce a controlled, moderate elevation of extracellular D-serine by inhibiting DAAO [1]. This allows researchers to study the subsequent enhancement of NMDA receptor function in a graded manner, avoiding the extreme effects of complete enzyme blockade or the confounding effects of adding exogenous D-serine directly. Its specific IC50 of 470 nM provides a predictable window of activity [2].

DAAO Inhibitor Structure-Activity Relationships

Given its distinct potency and stereochemical profile relative to other DAAO inhibitors (e.g., CHEMBL3613920, L-alanyl stereoisomer) [1], this compound serves as a key reference standard in structure-activity relationship (SAR) studies. By comparing its cellular and biochemical effects head-to-head with more potent or less potent analogs, researchers can deconvolute the structural determinants of DAAO inhibition efficacy and selectivity [2].

Moderate DAAO Inhibition in CNS Disease Models

For animal models of cognitive disorders, schizophrenia, or neuropathic pain—where D-serine dysregulation is implicated—this compound offers a potentially superior alternative to unmodified serine or more potent DAAO inhibitors [1]. The 5-phenylpentanoyl moiety is specifically intended to enhance BBB permeability [2], making it a rational choice for initial in vivo experiments aimed at validating the DAAO inhibition hypothesis with a compound that may achieve meaningful brain concentrations without causing complete enzyme shutdown.

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